molecular formula C13H16BNO6 B7958533 3-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

3-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Cat. No.: B7958533
M. Wt: 293.08 g/mol
InChI Key: WEVSLGCTXRONKF-UHFFFAOYSA-N
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Description

3-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid: is a chemical compound that features both a nitro group and a boronic ester group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity. The presence of the nitro group makes it a potential candidate for various chemical reactions, while the boronic ester group is valuable in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid typically involves the borylation of a nitro-substituted benzene derivative. One common method includes the reaction of 3-nitrobenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve more rigorous purification steps to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid primarily involves its participation in cross-coupling reactions. The boronic ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds. This reaction proceeds through the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps to form the final product .

Comparison with Similar Compounds

Uniqueness: 3-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is unique due to the presence of both the nitro group and the boronic ester group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis .

Properties

IUPAC Name

3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BNO6/c1-12(2)13(3,4)21-14(20-12)10-8(11(16)17)6-5-7-9(10)15(18)19/h5-7H,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEVSLGCTXRONKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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